molecular formula C12H18BrNO2 B1272764 (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine CAS No. 352436-21-6

(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine

Cat. No. B1272764
M. Wt: 288.18 g/mol
InChI Key: XOIGPIHILBZHIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” may vary.


Molecular Structure Analysis

The molecular structure of “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” is defined by its molecular formula, C12H18BrNO2. Detailed structural analysis would require more specific data such as 3D molecular models or X-ray crystallography studies.


Chemical Reactions Analysis

The chemical reactions involving “(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine” can include free radical reactions, nucleophilic substitution, and oxidation . The exact reactions would depend on the conditions and reagents used.

Scientific Research Applications

  • Heterocyclic Compound Syntheses : Kametani et al. (1971) investigated the photolytic intramolecular cyclisation of related compounds, leading to the synthesis of heterocyclic compounds. This research is significant for the development of complex organic molecules in pharmaceuticals and materials science (Kametani, T., Kohno, T., Shibuya, S., & Fukumoto, K., 1971).

  • Novel Compound Synthesis and Characterization : In 2000, Armengol et al. described the synthesis of bromo-7-methoxyisoquinoline and its derivatives through a modified ring synthesis approach. The structural characterization of these compounds has implications in the development of novel chemical entities (Armengol, M., Helliwell, M., & Joule, J., 2000).

  • Photodynamic Therapy Application : Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with derivatives including (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine. These compounds exhibit properties useful for photodynamic therapy, a treatment method for cancer (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).

  • Radical Cyclization in Organic Synthesis : Majumdar and Sarkar (2004) utilized compounds related to (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine in the regioselective synthesis of chromeno isoquinolin-ones by radical cyclization. This method is important in organic synthesis, particularly in the pharmaceutical industry (Majumdar, K., & Sarkar, S., 2004).

  • Lanthanide Complex Synthesis : Liu et al. (1993) explored the synthesis and characterization of lanthanide complexes with N4O3 amine phenol ligands, which include derivatives of (3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine. These complexes have potential applications in materials science and catalysis (Liu, S., Yang, L., Rettig, S., & Orvig, C., 1993).

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-4-5-12(16-3)11(13)6-10/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIGPIHILBZHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386149
Record name STK232600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-methoxybenzyl)(2-methoxy-1-methylethyl)amine

CAS RN

352436-21-6
Record name STK232600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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